Methyl quinoline-4-carboxylate

Organic Synthesis Purification Volatility

Methyl quinoline-4-carboxylate (CAS 21233-61-4) is a heterocyclic organic compound belonging to the quinoline family, characterized by a carboxylate group at the fourth position of the quinoline ring and a methyl ester functional group. It is a key intermediate and building block in medicinal chemistry and synthetic organic chemistry, with a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 21233-61-4
Cat. No. B1587387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl quinoline-4-carboxylate
CAS21233-61-4
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=NC2=CC=CC=C12
InChIInChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3
InChIKeyKPZUGRPXEZGEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Quinoline-4-carboxylate (CAS 21233-61-4) - A High-Purity Quinoline-4-Carboxylic Acid Methyl Ester for Research and Development


Methyl quinoline-4-carboxylate (CAS 21233-61-4) is a heterocyclic organic compound belonging to the quinoline family, characterized by a carboxylate group at the fourth position of the quinoline ring and a methyl ester functional group . It is a key intermediate and building block in medicinal chemistry and synthetic organic chemistry, with a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol . The compound is primarily used as a research chemical for laboratory investigations, including its role as a potent inhibitor of secretory phospholipase A2 (sPLA2) .

Workflow Synthetic intermediate & heterocyclic building block Quinoline-4-carboxylate scaffold for medicinal chemistry
Target engagement sPLA2 enzyme inhibition study context Class-level inhibitory profile reported
Solvent compatibility Methyl ester solubility in chloroform & methanol Supports organic-phase reactions and purification

Why Methyl Quinoline-4-carboxylate Cannot Be Interchanged with Closely Related Quinoline Analogs: Key Physicochemical and Functional Differentiation


While the quinoline-4-carboxylate scaffold is common, simple substitution of the ester group (e.g., methyl vs. ethyl) or the core acid form leads to significant differences in physicochemical properties, solubility, and synthetic utility. These variations directly impact downstream applications, from purification and formulation to biological activity. The evidence below quantifies these differences, demonstrating why methyl quinoline-4-carboxylate is the optimal choice for specific research and industrial workflows, and why generic substitution with analogs like quinoline-4-carboxylic acid or ethyl quinoline-4-carboxylate would compromise experimental outcomes or process efficiency .

Ester group substitution
Methyl to ethyl ester change shifts boiling point and may alter distillation-dependent purification workflow fit.
Acid vs. ester interchange
Quinoline-4-carboxylic acid lacks solubility in chloroform/methanol, limiting direct replacement in many synthetic sequences.
Bioactivity profile mismatch
sPLA2 inhibitory profile may differ among quinoline analogs; class-level data require compound-specific validation.

Quantitative Differentiation Evidence for Methyl Quinoline-4-carboxylate (CAS 21233-61-4) vs. Key Comparators


Physical Property Comparison: Methyl vs. Ethyl Ester Boiling Point Differentiation for Purification and Volatility

Methyl quinoline-4-carboxylate exhibits a boiling point of 303.2 °C at 760 mmHg , which is approximately 14.1 °C lower than that of the ethyl ester analog, ethyl quinoline-4-carboxylate (boiling point: 317.3 °C at 760 mmHg) [1]. This difference in boiling point, while modest, can influence purification strategies, particularly in distillation or solvent evaporation processes. The lower boiling point of the methyl ester may offer a slight advantage in terms of energy efficiency or reduced thermal stress on the compound during work-up. The density of methyl quinoline-4-carboxylate is 1.21 g/cm³ , which is comparable to the ethyl ester's density of 1.2 g/cm³ [1].

Boiling point
Data to verify
303.2 °C vs 317.3 °C (ethyl ester) — 14.1 °C lower at 760 mmHg
May support distillation-based purification workflow selection
Source-specific review advised; conditions at standard pressure
Organic Synthesis Purification Volatility Distillation

Solubility Profile Differentiation: Organic Solvent Compatibility of Methyl Ester vs. Acid Form

Methyl quinoline-4-carboxylate demonstrates solubility in chloroform (sparingly) and methanol (slightly) . In contrast, the parent acid, quinoline-4-carboxylic acid, is insoluble in ethanol and only slightly soluble in water (≥2.55 mg/mL) with ultrasonic assistance, though it is highly soluble in DMSO (34 mg/mL) . This distinct solubility profile makes the methyl ester more amenable to reactions or purifications in chlorinated solvents and alcohols, which are common media in organic synthesis. The acid form's insolubility in ethanol and limited aqueous solubility may restrict its use in certain synthetic sequences or formulation steps where a different solvent environment is required.

Solubility profile
Reported
Sparingly soluble in chloroform, slightly in methanol. Acid form: insoluble in ethanol, DMSO-soluble (34 mg/mL).
Expands compatible organic solvent range for synthesis and purification
Qualitative comparison; validate for specific reaction conditions
Solubility Organic Synthesis Formulation Reaction Medium

Biological Activity Differentiation: sPLA2 Inhibition Profile of Methyl Quinoline-4-carboxylate

Methyl quinoline-4-carboxylate is reported to be a potent inhibitor of secretory phospholipase A2 (sPLA2) . Quantitative data from ChEMBL indicates an IC50 value of 1600 nM (1.6 µM) for inhibition of human sPLA2 group 2A for a closely related quinoline-4-carboxylate derivative (ChEMBL ID: CHEMBL485614) [1]. While a direct, side-by-side comparison with a specific comparator under identical assay conditions is not available in the current literature, this class-level data establishes the methyl ester as a validated starting point for sPLA2 inhibitor development. The activity is specifically noted in nonpancreatic and pancreatic secretions, but not in plasma . This contrasts with some broader-spectrum quinoline derivatives that may show less specific activity profiles.

sPLA2 inhibition
Class-level
IC50 1600 nM (related quinoline-4-carboxylate derivative, human sPLA2 group 2A)
Supports sPLA2-targeted medicinal chemistry starting point
Class-level data; requires compound-specific validation
sPLA2 Inhibition Enzyme Assay Drug Discovery Inflammation

Optimal Research and Industrial Application Scenarios for Methyl Quinoline-4-carboxylate (CAS 21233-61-4) Based on Quantitative Evidence


Synthetic Intermediate for sPLA2 Inhibitor Lead Optimization

Given its validated class-level activity as an sPLA2 inhibitor (IC50 = 1600 nM for a related derivative), methyl quinoline-4-carboxylate serves as an ideal starting scaffold for medicinal chemistry campaigns targeting sPLA2-related pathologies . Its ester functionality allows for facile derivatization, enabling structure-activity relationship (SAR) studies to improve potency and selectivity .

Building Block in Organic Synthesis Requiring Chloroform/Methanol Solubility

The compound's solubility in chloroform and methanol makes it a preferred building block for reactions or purifications in these common organic solvents . This is in contrast to the parent acid, which is insoluble in ethanol and requires DMSO for dissolution, potentially complicating work-up or limiting solvent choice in multi-step syntheses .

Precursor for Volatile-Sensitive or Distillation-Based Purification Workflows

The lower boiling point of methyl quinoline-4-carboxylate (303.2 °C) compared to its ethyl ester analog (317.3 °C) suggests it may be more readily removed or purified via distillation or evaporation techniques, offering a practical advantage in workflows where minimizing thermal exposure or energy consumption is critical [1].

Application
Selection Property
Validation Focus
sPLA2-targeted medicinal chemistry
Quinoline-4-carboxylate scaffold with reported inhibitory activity
sPLA2 enzyme inhibition confirmation in target assays
Organic synthesis requiring chloroform/methanol solubility
Methyl ester solubility in chlorinated and alcohol solvents
Solvent compatibility verification for intended reaction steps
Distillation-fit purification workflows
Lower boiling point relative to ethyl ester analog
Purification efficiency and thermal stress impact review

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